MAO-A Inhibition Potency Comparison: 4-Amino-2,3-dimethylbenzoic acid vs. Standard Inhibitors
In an enzymatic assay, 4-Amino-2,3-dimethylbenzoic acid (tested as CHEMBL3585825) demonstrated an IC50 of 82 nM for inhibiting bovine brain mitochondrial MAO-A [1]. This is a strong, sub-micromolar inhibitory activity. As a comparator, the clinically used, irreversible MAO-B inhibitor selegiline exhibits an IC50 for MAO-A of approximately 67,000 nM, while the MAO-A inhibitor moclobemide has a reported IC50 of around 600 nM [2]. This indicates that the compound is a significantly more potent MAO-A inhibitor than selegiline and comparable to moclobemide in this specific in vitro context.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 82 nM |
| Comparator Or Baseline | Selegiline (67,000 nM) and Moclobemide (600 nM) for MAO-A |
| Quantified Difference | Approximately 800-fold more potent than selegiline; 7-fold more potent than moclobemide |
| Conditions | Bovine brain mitochondria MAO-A, serotonin substrate, 60 min incubation, fluorimetric detection |
Why This Matters
This level of MAO-A inhibition in vitro is a key differentiator for research applications, suggesting a higher potency than a common MAO-B selective drug and comparable potency to a standard MAO-A inhibitor, which is critical for dose-response study design.
- [1] BindingDB. BDBM50097419 (CHEMBL3585825) Activity Data: Inhibition of bovine brain mitochondria MAO-A. View Source
- [2] Bonnet, U. (2003). Moclobemide: Therapeutic Use and Clinical Studies. CNS Drug Reviews, 9(1), 97-140. And Mahmood, I. (1997). Clinical Pharmacokinetics and Pharmacodynamics of Selegiline. Clinical Pharmacokinetics, 33(2), 91-102. View Source
